molecular formula C18H23N5O2 B6798492 4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine-1-carboxamide

4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine-1-carboxamide

Cat. No.: B6798492
M. Wt: 341.4 g/mol
InChI Key: HDOMOMQMRBHBLW-UHFFFAOYSA-N
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Description

4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine-1-carboxamide is a complex organic compound that features a triazole ring, a tetrahydronaphthalene moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene derivatives using catalysts such as palladium on carbon (Pd/C) under high pressure.

    Coupling of the Triazole and Tetrahydronaphthalene Units: This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

    Formation of the Piperidine Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydronaphthalene moiety can yield naphthoquinones, while reduction of the triazole ring can produce triazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its triazole ring is known to interact with proteins and nucleic acids, making it a candidate for drug design.

Medicine

Medicinally, 4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine-1-carboxamide could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for therapeutic development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity profile make it suitable for a range of applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidine carboxamide group can enhance binding affinity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of the tetrahydronaphthalene moiety.

    4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(2,3-dihydro-1H-inden-2-yl)piperidine-1-carboxamide: Contains a dihydroindene group instead of the tetrahydronaphthalene moiety.

Uniqueness

The uniqueness of 4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine-1-carboxamide lies in its combination of the triazole ring and the tetrahydronaphthalene moiety, which provides a distinct set of chemical and biological properties. This combination can lead to enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(5-oxo-1H-1,2,4-triazol-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17(20-15-6-5-13-3-1-2-4-14(13)11-15)22-9-7-16(8-10-22)23-12-19-21-18(23)25/h5-6,11-12,16H,1-4,7-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOMOMQMRBHBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)N3CCC(CC3)N4C=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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